REACTION_CXSMILES
|
[C-:1]#[N:2].[Na+].Cl[CH2:5][C:6]1[C:10]([CH3:11])=[N:9][N:8]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:7]=1.[OH-].[Na+]>CN(C=O)C>[CH3:11][C:10]1[C:6]([CH2:5][C:1]#[N:2])=[N:7][N:8]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:9]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
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1.8 g
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Type
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reactant
|
Smiles
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[C-]#N.[Na+]
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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ClCC1=NN(N=C1C)C1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
After stirring for 3 hours at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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under cooling with ice
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Type
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EXTRACTION
|
Details
|
extracted with toluene
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated salt solution, then dried over anhydrous sodium sulfate
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Type
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DISTILLATION
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Details
|
After the solvent was distilled off
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Type
|
WASH
|
Details
|
the deposited crystals were washed with hexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=NN(N1)C1=CC=CC=C1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |